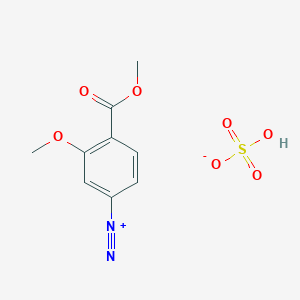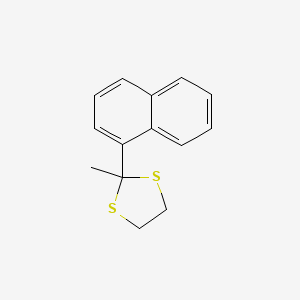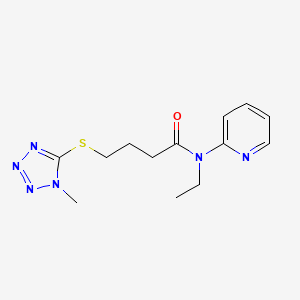
Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- is a complex organic compound with a unique structure that includes a butanamide backbone, an ethyl group, a tetrazole ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole ring is then reacted with a thiol to form the thioether linkage.
Amide Formation: The final step involves the formation of the butanamide backbone by reacting the thioether with an appropriate amine and butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkylated or arylated derivatives.
科学的研究の応用
Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The thioether linkage and pyridine ring can also play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Butanamide: A simpler compound with a similar backbone but lacking the tetrazole and pyridine rings.
N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl-: A compound with a similar structure but different functional groups.
Uniqueness
Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
80464-10-4 |
|---|---|
分子式 |
C13H18N6OS |
分子量 |
306.39 g/mol |
IUPAC名 |
N-ethyl-4-(1-methyltetrazol-5-yl)sulfanyl-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C13H18N6OS/c1-3-19(11-7-4-5-9-14-11)12(20)8-6-10-21-13-15-16-17-18(13)2/h4-5,7,9H,3,6,8,10H2,1-2H3 |
InChIキー |
MWDKLAHJEJZVGV-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC=N1)C(=O)CCCSC2=NN=NN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
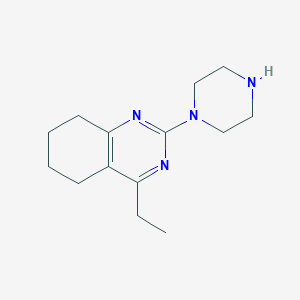
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
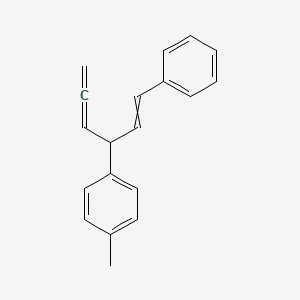
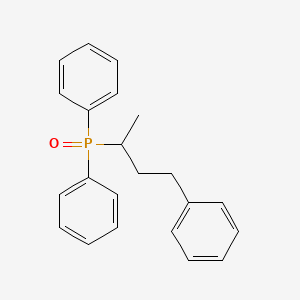
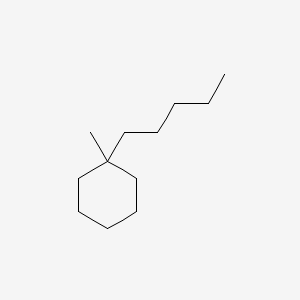
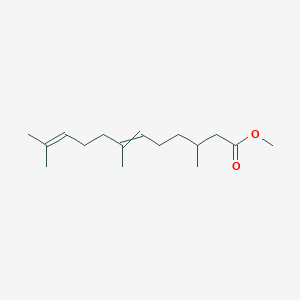
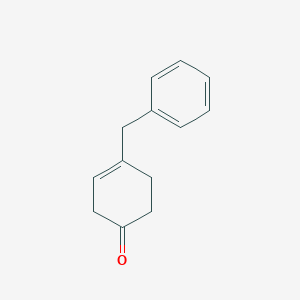
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)

![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
